![molecular formula C32H48N4O4 B14323886 4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid CAS No. 110259-92-2](/img/structure/B14323886.png)
4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid is a complex organic compound characterized by its unique structure, which includes a nitrobenzoic acid core, an azo linkage, and a long alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid typically involves multiple steps:
Formation of the Azo Linkage: The initial step involves the diazotization of aniline derivatives followed by coupling with a substituted benzoic acid. This reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
Alkylation: The next step involves the alkylation of the amino group with octadecyl bromide in the presence of a base such as potassium carbonate. This step is crucial for introducing the long alkyl chain.
Nitration: The final step involves the nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids. This step requires careful control of temperature and reaction time to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, depending on the reagents and conditions used.
Hydrolysis: The ester or amide linkages in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Electrophilic Reagents: Chlorine, bromine, sulfuric acid, nitric acid.
Hydrolyzing Agents: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
作用機序
The mechanism of action of 4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid involves its interaction with molecular targets through various pathways:
Binding to Biomolecules: The compound can bind to proteins, enzymes, and nucleic acids, affecting their function and activity.
Redox Reactions: The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components.
Membrane Interaction: The long alkyl chain allows the compound to interact with lipid membranes, potentially disrupting their structure and function.
類似化合物との比較
Similar Compounds
4-[(E)-{4-[Dimethylamino]phenyl}diazenyl]-3-nitrobenzoic acid: Similar structure but with a dimethylamino group instead of a methyl(octadecyl)amino group.
4-[(E)-{4-[Ethyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid lies in its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and membrane interaction capabilities. This makes it particularly useful in applications requiring amphiphilic compounds.
特性
CAS番号 |
110259-92-2 |
|---|---|
分子式 |
C32H48N4O4 |
分子量 |
552.7 g/mol |
IUPAC名 |
4-[[4-[methyl(octadecyl)amino]phenyl]diazenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C32H48N4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-35(2)29-22-20-28(21-23-29)33-34-30-24-19-27(32(37)38)26-31(30)36(39)40/h19-24,26H,3-18,25H2,1-2H3,(H,37,38) |
InChIキー |
IMTLPABOLCKFHQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


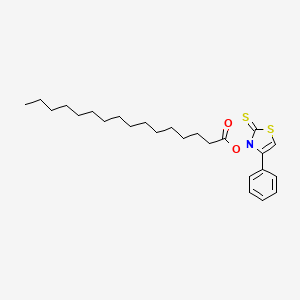
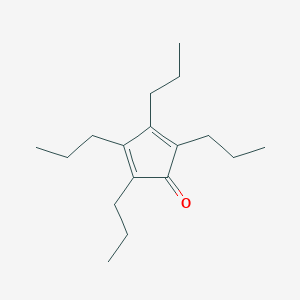
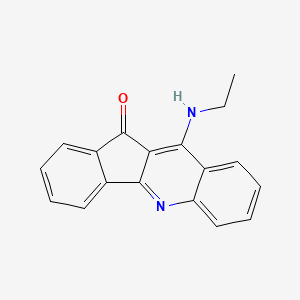
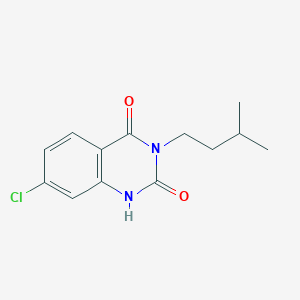
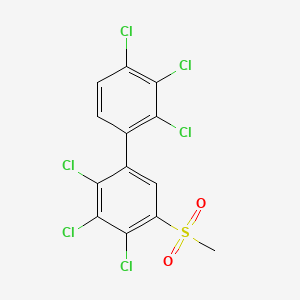
![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)
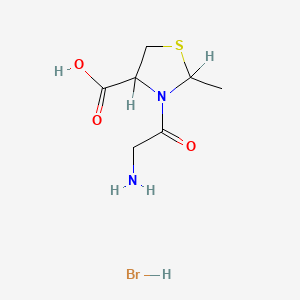
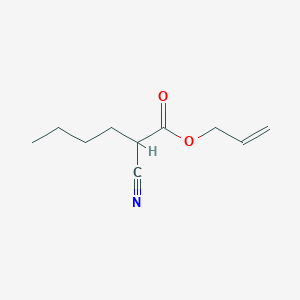
![1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14323873.png)
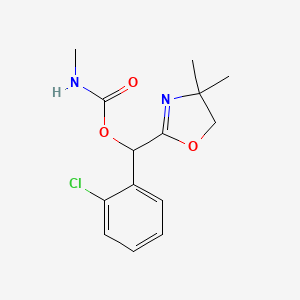
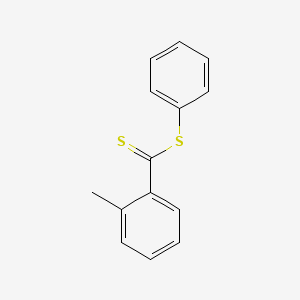
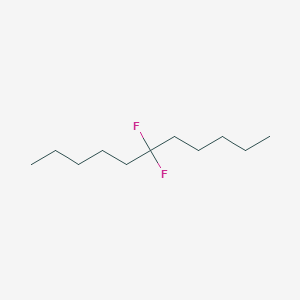
![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)

